molecular formula C16H15ClO B14368357 2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol CAS No. 93900-53-9

2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol

Cat. No.: B14368357
CAS No.: 93900-53-9
M. Wt: 258.74 g/mol
InChI Key: ZIAVXJLPZPQKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorophenyl group attached to a prop-2-enyl chain, which is further connected to a methylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base to form 3-chlorophenylpropan-2-one. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 4-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and purification techniques such as distillation and recrystallization are crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters.

Scientific Research Applications

2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorophenyl group may interact with hydrophobic regions of proteins or cell membranes, affecting their activity.

Comparison with Similar Compounds

2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol can be compared with other similar compounds, such as:

    2-[1-(4-Chlorophenyl)prop-2-enyl]-4-methylphenol: Similar structure but with the chlorine atom in a different position.

    2-[1-(3-Bromophenyl)prop-2-enyl]-4-methylphenol: Bromine atom instead of chlorine.

    2-[1-(3-Chlorophenyl)prop-2-enyl]-4-ethylphenol: Ethyl group instead of methyl.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.

Properties

CAS No.

93900-53-9

Molecular Formula

C16H15ClO

Molecular Weight

258.74 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)prop-2-enyl]-4-methylphenol

InChI

InChI=1S/C16H15ClO/c1-3-14(12-5-4-6-13(17)10-12)15-9-11(2)7-8-16(15)18/h3-10,14,18H,1H2,2H3

InChI Key

ZIAVXJLPZPQKGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C=C)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.